2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one
Description
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one (CAS: 922140-75-8) is a diaryl ketone derivative characterized by a central ethanone backbone substituted with a 3,5-dimethoxyphenoxy group and a 4-methylphenyl moiety. Its molecular formula is C₁₇H₁₈O₄, with a molecular weight of 286.32 g/mol. The compound features aromatic methoxy and methyl substituents, which influence its electronic properties and reactivity. It is structurally related to acetophenone derivatives and shares applications in organic synthesis, particularly as an intermediate in pharmaceuticals or materials science .
Properties
CAS No. |
922140-75-8 |
|---|---|
Molecular Formula |
C17H18O4 |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
2-(3,5-dimethoxyphenoxy)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C17H18O4/c1-12-4-6-13(7-5-12)17(18)11-21-16-9-14(19-2)8-15(10-16)20-3/h4-10H,11H2,1-3H3 |
InChI Key |
UTNCYEDWPVTTPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyphenol and 4-methylbenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3,5-dimethoxyphenol and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to form the final product, 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one.
Industrial Production Methods
In an industrial setting, the production of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural analogs differ in substituent patterns on the aromatic rings or the ethanone backbone. Key comparisons include:
Physicochemical Properties
- However, analogs such as 1-(4-chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) melt at 137.3–138.5°C , while 1-(4-methoxy-2,5-dimethylphenyl)ethan-1-one is a powder stored at room temperature . Methoxy and hydroxy groups generally lower melting points compared to halogenated derivatives due to reduced crystallinity.
- Solubility: Compounds with polar groups (e.g., -OH, -SO) exhibit higher solubility in polar solvents. For example, 1-(3,5-dimethoxy-4-hydroxyphenyl)ethanone is more water-soluble than the target compound .
Research Findings and Data Trends
Spectroscopic Data :
- NMR analysis (¹H, ¹³C) is standard for confirming structures. For example, 1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-one () shows distinct aromatic proton signals at δ 7.83–6.71 ppm .
- The target compound’s ¹³C NMR would likely exhibit signals near δ 55–60 ppm for methoxy carbons and δ 190–200 ppm for the ketone carbonyl .
Computational Insights :
- Density functional theory (DFT) studies () reveal that electron-donating groups (e.g., methoxy) stabilize transition states in catalytic cycles, enhancing reaction efficiency .
Biological Activity
2-(3,5-Dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Antioxidant Activity
Research has indicated that compounds with methoxy groups, such as 2-(3,5-dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one, often exhibit significant antioxidant properties. A study assessing various extracts revealed that methanol extracts containing polyphenolic compounds showed notable antioxidant activity, which could be attributed to the presence of methoxy groups in their structure .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against different cancer cell lines. For instance, extracts containing similar phenolic compounds demonstrated cytotoxicity towards HeLa and U251 cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely mediated by oxidative stress .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Apoptosis via oxidative stress |
| U251 | 30 | Apoptosis via oxidative stress |
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative conditions. A study on related compounds indicated that they could protect dopaminergic neurons from degeneration, implying a possible application in treating disorders like Parkinson's disease .
Interaction with Receptors
Molecular modeling studies suggest that this compound may interact with various receptors in the central nervous system. Its structure allows for selective binding to dopamine receptors, particularly D3 receptors. This selectivity may enhance its therapeutic profile while minimizing side effects associated with broader receptor activity .
Study on Antioxidant and Cytotoxic Properties
In a comparative study of different plant extracts rich in phenolic compounds, it was found that those containing 2-(3,5-dimethoxyphenoxy)-1-(4-methylphenyl)ethan-1-one exhibited superior cytotoxicity compared to standard anticancer drugs like cisplatin. The study concluded that the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation was a critical factor in its effectiveness against cancer cells .
Neuroprotective Study
Another relevant study explored the neuroprotective effects of structurally similar compounds. It was noted that these compounds could significantly reduce neuronal death in models of neurodegeneration. The proposed mechanism involved modulation of neuroinflammatory pathways and protection against oxidative stress-induced damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
